5,5,5-Trifluoro-1-methoxypentan-2-amine
Description
Significance of Trifluorinated Amines in Modern Organic Chemistry
Fluorinated organic compounds are of immense importance in pharmaceutical and agrochemical research. The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov These changes can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. mdpi.comontosight.ai For example, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. mdpi.com
The trifluoromethyl (-CF3) group is a particularly influential substituent. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups. wikipedia.org In the case of amines, the trifluoromethyl group lowers the basicity of the nitrogen atom. nih.govchinesechemsoc.org This modulation of basicity is a critical factor in drug design, as it can improve the bioavailability of a drug molecule. chinesechemsoc.org Furthermore, the trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability due to the strength of the carbon-fluorine bond. mdpi.com
Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Property | Effect of Trifluoromethyl Group |
|---|---|
| Basicity of Amines | Decreased |
| Lipophilicity | Generally Increased |
| Metabolic Stability | Increased |
| Electronegativity | High |
Role of Chiral Amines as Synthetic Intermediates and Catalytic Units
Chiral amines are indispensable tools in modern asymmetric synthesis, where the control of stereochemistry is paramount. They serve as versatile building blocks and powerful catalysts for the creation of enantiomerically pure compounds.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and biology. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological activities. wikipedia.org For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. stereoelectronics.org Therefore, the ability to selectively synthesize one enantiomer over the other is of critical importance.
Chiral amines have found widespread application in asymmetric synthesis. sigmaaldrich.com They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective transformation before being removed. They are also widely used as chiral catalysts, which can be either metal-based or purely organic (organocatalysis). rsc.orgpsu.edu In these roles, chiral amines can facilitate a variety of enantioselective reactions, including aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. alfachemic.com The direct catalytic asymmetric synthesis of α-chiral primary amines is a particularly active area of research. rsc.org
Table 2: Applications of Chiral Amines in Asymmetric Synthesis
| Application | Description |
|---|---|
| Chiral Auxiliaries | Temporarily attached to a substrate to control stereochemistry. |
| Chiral Ligands for Metal Catalysis | Coordinate to a metal center to create a chiral catalytic environment. |
| Organocatalysts | Act as metal-free catalysts to promote enantioselective reactions. |
Structural Features and Stereochemical Considerations of 5,5,5-Trifluoro-1-methoxypentan-2-amine
The structure of this compound contains a chiral center at the second carbon atom, the one bearing the amine group. This gives rise to the existence of two enantiomers, (R)-5,5,5-Trifluoro-1-methoxypentan-2-amine and (S)-5,5,5-Trifluoro-1-methoxypentan-2-amine.
The presence of the trifluoromethyl group at the 5-position is expected to influence the electronic properties of the amine, reducing its basicity through an inductive effect. The methoxy (B1213986) group at the 1-position introduces an ether linkage, which can affect the molecule's solubility and polarity. The stereochemistry of the amine is a key feature, making this compound a potentially valuable building block for the synthesis of more complex chiral molecules. The rapid inversion of the nitrogen atom in many amines means that the chirality is determined by the substituents on the carbon atom. libretexts.org
The synthesis of trifluoromethylated chiral amines is an area of active research, with methods such as the catalytic enantioselective isomerization of imines and biocatalytic N-H bond insertion being developed. nih.govacs.orgbrandeis.edu These approaches could potentially be adapted for the synthesis of the individual enantiomers of this compound.
Table 3: Structural and Stereochemical Features of this compound
| Feature | Description |
|---|---|
| Chiral Center | Carbon-2, bonded to the amine group. |
| Enantiomers | (R) and (S) forms. |
| Trifluoromethyl Group | Located at the 5-position, expected to decrease the basicity of the amine. |
Analysis of the Amine, Methoxy, and Trifluoromethyl Moieties
Amine Group (-NH₂): The primary amine at the C2 position serves as a basic and nucleophilic center. This functional group is a critical handle for a wide range of chemical transformations, allowing for the construction of larger, more complex molecules through reactions such as amidation, alkylation, and reductive amination. In the context of medicinal chemistry, the amine group can be a key pharmacophoric feature, capable of forming hydrogen bonds or ionic interactions with biological targets like enzymes and receptors.
Methoxy Group (-OCH₃): The methoxy group is an ether functionality that can act as a hydrogen bond acceptor. tandfonline.com It influences the molecule's polarity and solubility. While it is a relatively small and non-lipophilic substituent, it can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov The methoxy group is known to be susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can be a consideration in drug design. tandfonline.comnih.gov
Trifluoromethyl Group (-CF₃): The terminal trifluoromethyl group is a dominant feature that profoundly alters the molecule's properties. The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing group, which can lower the basicity of the nearby amine. wikipedia.org It is often used in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. wikipedia.orgmdpi.com Furthermore, the -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.comnih.gov
| Functional Group | Key Chemical Properties | Typical Roles in Medicinal Chemistry |
| **Amine (-NH₂) ** | Basic, Nucleophilic | Forms hydrogen/ionic bonds; Synthetic handle for derivatization |
| Methoxy (-OCH₃) | Hydrogen bond acceptor, Lowers lipophilicity | Modulates solubility and ADME properties; Can be a site for metabolism |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, High lipophilicity | Increases metabolic stability; Enhances membrane permeability; Acts as a bioisostere |
Chirality at the C2 Position and its Implications
The carbon atom at the second position (C2), to which the amine group is attached, is bonded to four different substituents: a hydrogen atom, the amine group, a methoxymethyl group (-CH₂OCH₃), and a 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃). This makes the C2 position a stereogenic, or chiral, center.
As a result, this compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-5,5,5-Trifluoro-1-methoxypentan-2-amine and (S)-5,5,5-Trifluoro-1-methoxypentan-2-amine. wikipedia.org While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point), they interact differently with other chiral entities, such as biological receptors, enzymes, and other chiral molecules. mdpi.com
This difference is of paramount importance in pharmacology. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer). mdpi.comwikipedia.org Consequently, the synthesis of single-enantiomer compounds is a major focus in modern drug discovery. ijpras.com The use of a specific enantiomer of this compound as a building block allows for the synthesis of enantiomerically pure final products, ensuring stereospecific interactions with biological targets.
Overview of Key Research Directions for this compound
Given its specific structural features, this compound is primarily of interest as a specialized building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Research involving this compound or structurally similar fluorinated amines is focused on several key areas:
Development of Novel Pharmaceuticals: The combination of a chiral amine and a trifluoromethyl group makes this compound an attractive starting material for creating new drug candidates. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chiral amine provides a key interaction point and a site for further molecular elaboration. nih.govmdpi.com Fluorinated building blocks are integral to the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators. justia.com
Synthesis of Bioactive Compounds: The synthesis of novel fluorinated amines is an active area of research. nih.govnih.gov These compounds are used to explore structure-activity relationships (SAR) in drug discovery programs. By incorporating fragments like this compound, chemists can systematically modify lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.
Agrochemical Innovation: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to develop new pesticides and herbicides with improved efficacy and environmental profiles. The metabolic stability conferred by the -CF₃ group is a desirable trait for creating more robust and effective agents.
The primary application for this compound is therefore not as a final product itself, but as a crucial intermediate. Its value lies in providing a pre-assembled, multi-functional, and chiral core that simplifies the synthesis of complex, high-value target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoro-1-methoxypentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-11-4-5(10)2-3-6(7,8)9/h5H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZCJQACWIPNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,5,5 Trifluoro 1 Methoxypentan 2 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5,5,5-Trifluoro-1-methoxypentan-2-amine, the analysis focuses on key bond disconnections that lead to logical and feasible forward synthetic steps.
A primary and logical disconnection strategy for amines involves breaking the carbon-nitrogen (C-N) bond. This approach simplifies the target molecule into a carbonyl compound or an electrophile and an amine or ammonia (B1221849) equivalent. For this compound, this disconnection can be envisioned in two main ways:
Reductive Amination: The C-N bond at the chiral center can be disconnected to reveal a ketone precursor, 5,5,5-trifluoro-1-methoxypentan-2-one, and ammonia. The forward reaction, reductive amination, is a widely used and reliable method for amine synthesis. This involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Nucleophilic Substitution: Alternatively, the C-N bond can be disconnected to form a suitable electrophile, such as a halide or a sulfonate ester at the 2-position, and an amine nucleophile. This approach would involve the synthesis of a precursor like 2-bromo-5,5,5-trifluoro-1-methoxypentane and its subsequent reaction with an ammonia equivalent.
The trifluoromethyl (CF₃) group is a crucial pharmacophore, and its introduction into a molecule is a key strategic consideration. Several methods can be employed to incorporate this group into the synthetic precursors of this compound.
Building Block Approach: One of the most straightforward methods is to start with a commercially available building block that already contains the trifluoromethyl group. For instance, a trifluoromethylated Grignard reagent or an organolithium species could be used to react with an appropriate electrophile to construct the carbon skeleton.
Trifluoromethylation Reactions: Another approach involves the direct introduction of the trifluoromethyl group at a later stage of the synthesis. This can be achieved using various trifluoromethylating agents, such as Ruppert-Prakash reagent (TMSCF₃) or Togni's reagents.
Development of Stereoselective Synthetic Routes
Controlling the stereochemistry at the C2 position is critical for the synthesis of enantiomerically pure this compound. Several stereoselective strategies have been developed for the synthesis of chiral amines, which can be adapted for this specific target.
Asymmetric alkylation is a powerful method for establishing chirality. In the context of synthesizing the target amine, this could involve the alkylation of a chiral imine or enamine derivative. While direct catalytic enantioselective alkylation of CF₃-substituted imines with organometallic reagents has been explored, it remains a challenging area with limited catalytic systems. nih.gov
The use of chiral auxiliaries is a well-established and reliable method for controlling stereoselectivity. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a carboxylic acid precursor to form a chiral amide. wikipedia.org Subsequent diastereoselective alkylation of the enolate of this amide with a trifluoroethylating agent, followed by removal of the auxiliary, would yield an enantiomerically enriched intermediate that can be converted to the target amine. Another approach involves the diastereoselective addition of a nucleophile to a chiral sulfinimine derived from 5,5,5-trifluoro-1-methoxypentan-2-one.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acid or base hydrolysis, reduction |
| Pseudoephedrine | Asymmetric alkylation of amides | Acid or base hydrolysis |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of ketones and aldehydes | Ozonolysis, reduction |
| (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Asymmetric alkylation of ketones and aldehydes | Ozonolysis, reduction |
Enantioselective catalysis offers a more atom-economical and efficient approach to synthesizing chiral molecules. Several catalytic strategies could be envisioned for the synthesis of this compound.
Catalytic Asymmetric Reduction: The catalytic asymmetric reduction of a trifluoromethyl-substituted imine is a common and effective strategy for preparing α-trifluoromethyl amines. nih.gov The imine precursor, derived from 5,5,5-trifluoro-1-methoxypentan-2-one, could be reduced using a chiral catalyst, such as a chiral phosphine-metal complex, in the presence of a suitable reducing agent like hydrogen gas or a hydride source.
Catalytic Asymmetric Umpolung Reactions: Recent advances have demonstrated the use of chiral phase-transfer catalysts to enable the umpolung (polarity inversion) addition of trifluoromethyl imines to various electrophiles. nih.govbrandeis.edu This strategy could potentially be adapted to construct the chiral amine center.
Stereospecific Isomerization: An innovative approach involves the stereospecific isomerization of α-chiral allylic amines to γ-chiral amines. nih.govacs.orgresearchgate.net This method transfers chirality from the α-position to the γ-position. A synthetic route could be designed to incorporate an allylic amine functionality that, upon isomerization and subsequent transformations, would yield the desired product.
Table 2: Comparison of Stereoselective Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Asymmetric Alkylation | Well-established for certain substrates | Can be challenging for trifluoromethylated systems |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivities, reliable | Requires additional steps for attachment and removal of the auxiliary |
| Enantioselective Catalysis | Atom-economical, high enantioselectivities | Catalyst development can be challenging, may require specific substrates |
Chemoenzymatic Transformations
Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysis in a one-pot synthesis, leading to highly efficient routes to complex molecules. mdpi.com In this approach, the product from one catalytic step serves as the substrate for the next. mdpi.com
Exploration of Novel Precursors and Starting Materials
The development of efficient synthetic routes also relies on the availability and utilization of suitable precursors and starting materials.
Utilization of Trifluorinated Ketones (e.g., 1,1,1-trifluoro-5-methoxypentan-2-one)
The most direct precursor for the synthesis of this compound via reductive amination or transamination is the corresponding ketone, 1,1,1-trifluoro-5-methoxypentan-2-one. Trifluoromethyl-containing building blocks are commonly used in the synthesis of complex fluorinated molecules. nih.gov
The synthesis of this ketone could potentially be achieved through a Claisen-type condensation reaction between methyl 3-methoxypropanoate and ethyl trifluoroacetate. This approach is analogous to the synthesis of other trifluoromethyl ketones used as building blocks in the agrochemical and pharmaceutical industries. nih.gov The availability of such a key intermediate is crucial for accessing the target amine through various catalytic methods.
Preparation from Related Amino and Methoxy (B1213986) Derivatives
The target compound could also be synthesized by modifying other readily available molecules containing the required carbon skeleton. For instance, a synthetic route could start from a precursor with a different functional group that can be converted into the primary amine, such as an azide (B81097) or a nitrile. The reduction of a corresponding 5,5,5-trifluoro-1-methoxypentan-2-yl azide, for example, would yield the desired amine. nih.gov
Trifluoromethylation Strategies Employed in Synthesis
The incorporation of a trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of adjacent functional groups. Strategies for introducing this moiety can be broadly categorized into two approaches: utilizing a trifluoromethyl-containing building block or direct trifluoromethylation of a suitable precursor.
Late-Stage Trifluoromethylation: Recent advancements have focused on the direct, late-stage trifluoromethylation of aliphatic compounds. One such method involves the deaminative trifluoromethylation of primary aliphatic amines. researchgate.netresearchgate.netnih.gov This reaction proceeds under mild conditions, often using a copper catalyst like (bpy)Cu(CF₃)₃ (Grushin's reagent) in conjunction with a radical initiator under photoredox conditions. researchgate.netnih.gov While this method is powerful for modifying existing complex molecules, for a de novo synthesis, it would imply starting with a different pentanamine and replacing an existing amino group, which may not be the most direct route.
Building Block Approach: A more common strategy for a target molecule like this involves starting with a commercially available or readily synthesized trifluoromethylated building block. For instance, a precursor like 4,4,4-trifluorobutanoic acid or its derivatives could serve as a starting point. The synthesis would then involve extending the carbon chain and introducing the amine and methoxy groups.
Another viable strategy is the aminotrifluoromethylation of alkenes. organic-chemistry.org This approach can simultaneously install both the amine and the trifluoromethyl group across a double bond. For example, a precursor like 1-methoxy-pent-3-ene could potentially undergo a regioselective aminotrifluoromethylation reaction, although controlling the regioselectivity to yield the desired 2-amino isomer would be a significant challenge.
The table below summarizes various trifluoromethylation reagents and their typical applications, which could be adapted for the synthesis of precursors to this compound.
| Reagent/Method | Description | Potential Application |
| TMS-CF₃ (Ruppert-Prakash Reagent) | A nucleophilic trifluoromethylating agent used for the trifluoromethylation of carbonyls and imines. nih.gov | Reaction with a suitable α-amino aldehyde or ketone precursor to install the CF₃ group. |
| Langlois Reagent (CF₃SO₂Na) | A radical trifluoromethylating agent often used with an oxidant. rsc.org | Radical addition to an unsaturated precursor. |
| Umemoto's Reagents | Electrophilic trifluoromethylating agents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). | Electrophilic trifluoromethylation of a suitable enolate or other nucleophilic precursor. |
| Photoredox/Copper Catalysis | Utilizes light and a catalyst to generate CF₃ radicals from sources like Grushin's reagent. researchgate.netrsc.org | Late-stage trifluoromethylation or functionalization of C-H bonds in an advanced intermediate. |
Protecting Group Chemistry in the Synthesis of Amine and Methoxy Moieties
Given the multiple reactive sites in the target molecule and its intermediates, protecting group chemistry is indispensable. organic-chemistry.org The primary amine is nucleophilic and readily reacts with electrophiles, while the methoxy group is generally robust but could be sensitive to strongly acidic or Lewis acidic conditions. The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. wikipedia.org
Amine Protection: The primary amine at the C-2 position is a key site for potential side reactions during chain elongation or functional group manipulations. Carbamates are the most common and effective protecting groups for amines. organic-chemistry.org
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of conditions, except for strong acids (e.g., trifluoroacetic acid, TFA). iris-biotech.de It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Benzyl (B1604629) carbamate (B1207046) (Cbz or Z): The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis, a mild reduction method. libretexts.org
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., piperidine), while remaining stable to acid. wikipedia.orgiris-biotech.de This orthogonality to the acid-labile Boc group is highly valuable in complex syntheses. wikipedia.org
Methoxy/Hydroxy Group Protection: If the synthesis proceeds via an intermediate alcohol that is later methylated to form the methoxy ether, the hydroxyl group would require protection. Common protecting groups for alcohols include silyl (B83357) ethers and other ether-forming groups.
Silyl Ethers (TBDMS, TIPS): tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are robust and can be cleaved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).
Benzyl (Bn) Ether: A benzyl ether is a very stable protecting group that can be removed by hydrogenolysis, the same condition used for Cbz group removal. libretexts.org
Methoxymethyl (MOM) Ether: This acetal (B89532) protecting group is stable to a wide range of non-acidic reagents and is typically removed under acidic conditions. libretexts.org
| Protecting Group | Functional Group | Introduction Reagent | Cleavage Condition |
| Boc | Amine | Boc₂O | Acid (e.g., TFA) |
| Cbz | Amine | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |
| Fmoc | Amine | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Bn | Hydroxyl/Ether | Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |
| TBDMS | Hydroxyl | TBDMS-Cl | Fluoride source (e.g., TBAF) |
| MOM | Hydroxyl | MOM-Cl | Acid |
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
A hypothetical multi-step synthesis of this compound might start from a trifluoromethylated ketone. The optimization process would address several factors:
Reagent Stoichiometry: The molar equivalents of reagents must be carefully controlled. For example, in the reduction of a ketone to an alcohol, using an excess of a reducing agent like NaBH₄ might be necessary to drive the reaction to completion, but a large excess could lead to side reactions or complicate purification.
Solvent Choice: The solvent can dramatically affect reaction rates and selectivity. A polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) might be suitable for one step, while a polar protic solvent like methanol (B129727) or ethanol (B145695) could be better for another (e.g., a reduction step).
Temperature and Reaction Time: Many reactions are sensitive to temperature. Lowering the temperature can increase selectivity, while heating can accelerate a slow reaction. The optimal balance must be found experimentally. Reaction time is monitored (e.g., by TLC or LC-MS) to ensure completion without significant decomposition of the product.
Catalyst Loading and Type: For catalytic reactions, such as a hydrogenation or a cross-coupling step, the choice of catalyst and its loading are critical. Lowering catalyst loading is economically and environmentally beneficial, but it may require longer reaction times or higher temperatures. beilstein-journals.org
The following table outlines key parameters that would be optimized for hypothetical steps in the synthesis.
| Synthetic Step | Key Parameters for Optimization | Desired Outcome |
| Asymmetric Reduction of a Ketone Precursor | Catalyst (e.g., CBS reagent), reducing agent (e.g., BH₃), temperature, solvent. | High yield and high enantiomeric excess of the corresponding alcohol. |
| Amine Introduction (e.g., Reductive Amination) | Reducing agent (e.g., NaBH₃CN), pH, ammonia source, temperature. | Efficient conversion of a ketone/aldehyde to the primary amine without over-alkylation. |
| Hydroxyl Protection | Protecting group reagent, base (e.g., imidazole, Et₃N), solvent. | High yield of the protected alcohol with minimal side products. |
| Deprotection | Cleavage reagent concentration, temperature, reaction time. | Quantitative removal of the protecting group without affecting other functional groups. |
Reactivity and Transformation Pathways of 5,5,5 Trifluoro 1 Methoxypentan 2 Amine
Chemical Reactivity of the Amine Functionality
The amine group in 5,5,5-Trifluoro-1-methoxypentan-2-amine is the primary site for many chemical transformations. Its reactivity is, however, modulated by the strong electron-withdrawing effect of the trifluoromethyl group located at the 5-position.
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the strong inductive effect of the trifluoromethyl group reduces the electron density on the nitrogen atom, thereby diminishing its nucleophilicity compared to non-fluorinated alkylamines. masterorganicchemistry.com This reduced nucleophilicity means that reactions requiring nucleophilic attack by the amine may necessitate harsher conditions or more reactive electrophiles.
The basicity of an amine often correlates with its nucleophilicity. Electron-withdrawing groups are known to decrease the basicity of amines, and consequently, their nucleophilic character. For instance, the nucleophilicity of 2,2,2-trifluoroethylamine (B1214592) is significantly lower than that of ethylamine. masterorganicchemistry.com A similar trend is expected for this compound.
Table 1: General Comparison of Nucleophilicity in Amines
| Amine | Structural Feature | Expected Relative Nucleophilicity |
| Alkylamine (e.g., Pentan-2-amine) | Alkyl chain | High |
| This compound | Electron-withdrawing CF3 group | Moderate to Low |
| 2,2,2-Trifluoroethylamine | Electron-withdrawing CF3 group | Low |
Despite its reduced nucleophilicity, the primary amine of this compound can undergo a variety of reactions to form new nitrogen-containing derivatives.
Amide Formation: The reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, is a common method for forming amides. nih.gov Given the moderated reactivity of the amine, the use of coupling agents or the more reactive acyl halides would likely be favored to achieve efficient conversion. nih.gov The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates in the presence of a fluoride (B91410) source like silver fluoride represents a modern approach that could potentially be adapted. nih.gov
Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases. nih.govresearchgate.net The formation of the imine is a reversible reaction, and removal of water is typically required to drive the equilibrium toward the product. nih.gov For fluorinated amines, the reaction may require catalysis, for instance, by solid acids, and potentially microwave assistance to proceed at a reasonable rate. nih.gov
Table 2: Potential Reactions of the Amine Functionality
| Reactant | Product Type | General Reaction Conditions |
| Acyl Chloride (R-COCl) | Amide | Base (e.g., triethylamine), aprotic solvent |
| Aldehyde (R-CHO) | Imine | Acid or base catalyst, removal of water |
| Ketone (R-CO-R') | Imine | Acid or base catalyst, removal of water |
The C-H bonds adjacent (at the α-position) to the amine group can be a site for functionalization, a powerful tool in modern synthetic chemistry for creating molecular complexity. nih.govresearchgate.net Methodologies involving the in situ generation of a reactive imine or iminium ion intermediate from the primary amine, followed by the addition of a nucleophile, can lead to the formation of α-substituted amines. nih.govrsc.org Quinone-mediated oxidation of the primary amine to a ketimine, which is then trapped by a nucleophile, is one such strategy that has been developed for the synthesis of α-tertiary amines. nih.govresearchgate.net The applicability of these methods would provide a route to introduce further diversity into the structure of this compound.
Reactivity Pertaining to the Methoxy (B1213986) Group
The methoxy group in this compound is an ether functionality, which is generally stable but can undergo specific chemical transformations.
The ether linkage can be cleaved under strong acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction proceeds via an SN2 or SN1 mechanism, depending on the structure of the ether. For a primary methyl ether, an SN2 mechanism is expected, where a halide ion attacks the methyl group, leading to the formation of a methyl halide and the corresponding alcohol. The presence of the nearby amine and trifluoromethyl groups could influence the reaction conditions required for this cleavage.
The methoxy group can be a precursor to other functional groups. imperial.ac.uk For example, methoxymethyl (MOM) ethers, which are structurally related, have been converted into fluorinated methyl ethers. researchgate.net This suggests that, under specific conditions, the methoxy group in this compound could potentially be transformed. However, such transformations would need to be chemoselective to avoid reaction at the more reactive amine center. The development of methods for the direct conversion of methoxy groups to other functionalities is an active area of research.
Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties
The trifluoromethyl (CF₃) group is a dominant factor in the chemical behavior of this compound. Its presence significantly alters the electronic landscape of the molecule, thereby influencing its reactivity in a profound manner. The high electronegativity of fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which in turn can affect interactions with biological targets and improve pharmacokinetic properties. nih.gov
The trifluoromethyl group exerts a strong negative inductive effect (-I) on the rest of the molecule. This effect involves the pulling of electron density through the sigma bonds of the carbon chain towards the highly electronegative fluorine atoms. Consequently, the atoms in the vicinity of the CF₃ group, including the amine nitrogen, become more electron-deficient. This reduction in electron density has significant implications for the molecule's reactivity, particularly the basicity and nucleophilicity of the amine group. The electron-withdrawing nature of the trifluoromethyl group is a key factor in modulating the basicity of amines. masterorganicchemistry.com
The table below illustrates the inductive effect of a trifluoromethyl group on the pKa of a carboxylic acid, a common way to quantify inductive effects. A lower pKa value indicates a stronger acid, which is a direct consequence of the stabilization of the conjugate base by the electron-withdrawing group.
| Compound | pKa |
| Acetic acid (CH₃COOH) | 4.76 |
| Trifluoroacetic acid (CF₃COOH) | 0.52 |
This table demonstrates the significant electron-withdrawing effect of the trifluoromethyl group, which can be extrapolated to its influence on the amine in this compound.
A direct consequence of the trifluoromethyl group's inductive effect is a marked reduction in the basicity of the amine nitrogen. nih.gov Basicity in amines stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. libretexts.org The electron-withdrawing CF₃ group pulls electron density away from the nitrogen, making its lone pair less available for donation and thus rendering the amine less basic compared to its non-fluorinated counterparts. masterorganicchemistry.com
This decreased basicity also translates to reduced nucleophilicity. A less available lone pair of electrons means the amine is a weaker nucleophile, which will affect the kinetics of its reactions with electrophiles. While the CF₃ group in this compound is in the γ-position, its influence, though attenuated by distance, remains significant.
The following table compares the pKaH values (pKa of the conjugate acid) for a series of amines, illustrating the effect of fluorine substitution on basicity. A lower pKaH value corresponds to a weaker base.
| Amine | pKa of Conjugate Acid (pKaH) |
| Ethylamine | 10.8 |
| 2-Fluoroethylamine | ~9.8 |
| 2,2,2-Trifluoroethylamine | 5.7 |
This data showcases the dramatic decrease in basicity with increasing fluorination, a principle that applies to this compound. nih.gov
Stereochemical Control in Reactions Involving this compound
The amine group in this compound is located at a stereogenic center, meaning that stereochemical control is a crucial aspect of its reactions. The synthesis of chiral amines with stereocenters remote from the nitrogen atom is a recognized challenge in synthetic chemistry. nih.gov However, several strategies have been developed for achieving high levels of stereocontrol in molecules with similar structural motifs.
For γ-trifluoromethylated amines, methods such as the stereospecific isomerization of α-chiral allylic amines have proven effective in establishing chirality at the γ-position. nih.govacs.org This type of reaction proceeds through a chiral enamine or imine intermediate, followed by a diastereoselective reduction to yield the final chiral amine. acs.orgresearchgate.net Another approach involves the copper-hydride catalyzed reductive relay hydroamination, which can install a stereocenter at a position remote from the reacting double bond with high enantioselectivity. nih.gov
The stereochemical outcome of reactions at the amine's stereocenter can be influenced by the existing chirality in the molecule, as well as by the use of chiral catalysts or reagents. The conformational preferences of the molecule, influenced by the steric bulk of the trifluoromethyl and methoxymethyl groups, can also play a role in directing the approach of incoming reagents, a concept known as remote stereocontrol. beilstein-institut.de
Mechanistic Investigations of Key Transformations
While specific mechanistic studies for this compound are not available, the mechanisms of its key transformations can be inferred from related systems.
One important class of reactions for the synthesis of γ-chiral trifluoromethylated amines is the base-catalyzed stereospecific isomerization of allylic amines. researchgate.net The mechanism of this transformation is thought to involve a nih.govnih.gov-hydrogen shift, leading to the formation of a mixture of a primary enamine and an imine. researchgate.net This intermediate is often not isolated but is subjected to a diastereoselective reduction, for example with a hydride source like diisobutylaluminium hydride (DIBAL-H), to furnish the final α,γ-chiral amine. acs.org
Another potential transformation pathway for molecules containing remote C-H bonds is photoinduced radical functionalization. nih.gov This type of reaction can proceed via an initial oxidative generation of an electrophilic nitrogen radical. This radical can then undergo a 1,5-hydrogen atom transfer, abstracting a hydrogen atom from the γ-carbon. The resulting carbon-centered radical can then be trapped by a variety of reagents to install a new functional group at the γ-position. While this is a general strategy for remote functionalization, its applicability to this compound would depend on the specific reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 5,5,5 Trifluoro 1 Methoxypentan 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5,5,5-Trifluoro-1-methoxypentan-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to determine its constitution and stereochemistry.
A hypothetical ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for each proton environment. The methoxy (B1213986) (CH₃O-) protons would appear as a sharp singlet, while the protons on the carbon adjacent to the ether oxygen (-CH₂O-) would likely be a doublet of doublets. The chiral center's proton (-CH(NH₂)-) would present as a complex multiplet due to coupling with adjacent non-equivalent protons. The diastereotopic protons of the methylene (B1212753) group adjacent to the trifluoromethyl group (-CH₂CF₃) would show intricate splitting patterns due to both geminal and vicinal coupling to protons and fluorine atoms.
The ¹³C NMR spectrum would complement the ¹H data, with the carbon of the trifluoromethyl group (CF₃) appearing as a quartet due to the strong one-bond coupling with the three fluorine atoms. The other carbon signals would be influenced by the electronegativity of the adjacent heteroatoms (N, O, and F), and smaller C-F couplings across multiple bonds would be observable.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |
| 1 (CH₃O-) | ~3.35 (s, 3H) | ~59.0 | N/A |
| 2 (-OCH₂-) | ~3.50 (m, 2H) | ~75.0 | ²JHH ≈ 14 |
| 3 (-CH(NH₂)-) | ~3.10 (m, 1H) | ~55.0 | ³JHH |
| 4 (-CH₂-) | ~1.80 (m, 2H) | ~35.0 (q) | ³JHF ≈ 25-30 |
| 5 (-CF₃) | N/A | ~125.0 (q) | ¹JCF ≈ 280-290 |
The stereochemistry of the chiral center at C2 in this flexible, acyclic molecule can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). acdlabs.comyoutube.comacdlabs.comnanalysis.comlibretexts.org This 2D NMR technique detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. acdlabs.comnanalysis.com For a specific conformer, NOE correlations could be observed between the proton at C2 and protons of the methoxy group or the methylene group at C4. By analyzing the strength of these correlations, the predominant conformation in solution could be inferred, providing insights into the relative spatial arrangement of the substituents around the chiral center.
Additionally, the magnitude of the three-bond proton-proton coupling constants (³JHH) between the C2 proton and the C1/C3 protons can provide information about the dihedral angles, as described by the Karplus equation. However, for a flexible molecule like this, the observed J-coupling is an average over all populated conformations, making a definitive stereochemical assignment based on this method alone challenging.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.govthermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a triplet due to coupling with the two protons on the adjacent C4 methylene group (³JHF). The chemical shift of this CF₃ group would be anticipated in the range of -60 to -75 ppm relative to a CFCl₃ standard, which is characteristic for a CF₃ group attached to a saturated carbon chain. researchgate.netdovepress.com
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass of the molecular ion. The fragmentation pattern observed in an electron ionization (EI) mass spectrum would offer valuable structural information. The presence of a nitrogen atom would be suggested by an odd molecular weight, consistent with the Nitrogen Rule. libretexts.orglibretexts.org
The fragmentation of this compound would likely be dominated by alpha-cleavage, a characteristic fragmentation pathway for both amines and ethers. libretexts.orglibretexts.orgyoutube.comdummies.comyoutube.com This involves the cleavage of the C-C bond adjacent to the heteroatom.
Key Predicted Fragmentation Pathways:
Alpha-cleavage at the amine:
Loss of a trifluoropropyl radical to form a resonance-stabilized cation at m/z 60.
Loss of a methoxymethyl radical to form a cation at m/z 112.
Alpha-cleavage at the ether:
Loss of a hydrogen atom from C1 to form an [M-1]⁺ ion.
Cleavage of the C1-O bond is less common but possible.
Interactive Table 2: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 171 | [C₆H₁₂F₃NO]⁺ | Molecular Ion (M⁺) |
| 112 | [C₄H₇F₃N]⁺ | α-cleavage (loss of ·CH₂OCH₃) |
| 60 | [C₂H₆NO]⁺ | α-cleavage (loss of ·CH₂CH₂CF₃) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3400-3250 cm⁻¹ (one for asymmetric and one for symmetric stretching). orgchemboulder.com A medium to strong N-H bending (scissoring) vibration would be expected around 1650-1580 cm⁻¹. orgchemboulder.com The C-O stretching of the aliphatic ether would appear as a strong band in the 1250–1020 cm⁻¹ region. orgchemboulder.com The trifluoromethyl group would be identified by very strong C-F stretching bands, typically in the 1350-1100 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the N-H and C-O stretches are often weaker in Raman spectra, the C-F and C-C skeletal vibrations can be prominent. researchgate.netnih.gov
Interactive Table 3: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | 3400-3250 (weak) |
| Primary Amine (N-H) | Bending (Scissoring) | 1650-1580 (medium) | 1650-1580 (weak) |
| Ether (C-O-C) | Asymmetric Stretch | 1250-1020 (strong) | 1250-1020 (medium) |
| Trifluoromethyl (C-F) | Stretch | 1350-1100 (very strong) | 1350-1100 (strong) |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound or a derivative be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure. rigaku.com This technique would yield precise bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen or oxygen atoms of neighboring molecules. For a chiral compound crystallized as a single enantiomer, X-ray crystallography using anomalous dispersion could also determine the absolute configuration. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is instrumental in assigning the absolute configuration (R or S) of a stereocenter. nih.govarxiv.org The CD spectrum of this compound would exhibit Cotton effects (positive or negative peaks) corresponding to electronic transitions of its chromophores. Although the amine and ether groups are weak chromophores, they can still give rise to measurable CD signals. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the synthesized compound could be confidently assigned.
Applications of 5,5,5 Trifluoro 1 Methoxypentan 2 Amine in Advanced Organic Synthesis
Asymmetric Induction in Catalysis
The presence of a stereogenic center in 5,5,5-Trifluoro-1-methoxypentan-2-amine makes it a prime candidate for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Its potential roles span from being a precursor to sophisticated chiral ligands for metal-based catalysts to serving as a component in purely organic catalytic systems.
Chiral ligands are organic molecules that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The amine functionality in this compound provides a convenient handle for its incorporation into various ligand scaffolds. The trifluoromethyl group can exert significant steric and electronic effects, which can fine-tune the selectivity and activity of the resulting metal complex. rsc.org
The synthesis of chiral ligands often involves the reaction of a chiral amine with a suitable backbone structure. For instance, chiral diamine ligands can be prepared through the reductive amination of a diimine precursor. rsc.org In a similar vein, this compound could be derivatized to form components of ligand families such as those used in transition metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The electronic properties imparted by the fluorinated substituent can enhance the stability and catalytic performance of the metal complexes.
Table 1: Potential Chiral Ligand Types Derived from Fluorinated Amines
| Ligand Class | Potential Synthetic Route Involving a Chiral Amine | Common Metal Centers | Typical Asymmetric Reactions |
| Chiral Diamines | Reductive amination of diketones or dialdehydes | Rhodium, Ruthenium, Iridium | Asymmetric Hydrogenation |
| Chiral Phosphine-Amines | Reaction with chlorophosphines | Palladium, Rhodium, Iridium | Asymmetric Allylic Alkylation, Cross-Coupling |
| Chiral Bis(oxazoline) (BOX) Ligands | Condensation with dicarboxylic acid derivatives | Copper, Zinc, Scandium | Diels-Alder, Aldol (B89426), Michael Additions |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are central to many organocatalytic transformations. This compound could be employed as a precursor to various types of organocatalysts. For example, it could be incorporated into thiourea (B124793) or squaramide-based catalysts, where the amine group acts as a hydrogen-bond donor, activating the substrate towards nucleophilic attack.
The trifluoromethyl group can influence the acidity of the N-H proton, thereby modulating the catalytic activity. Research on chiral bisformamides has demonstrated their effectiveness as organocatalysts in reactions like the asymmetric Strecker reaction for the synthesis of α-amino nitriles. Current time information in Los Angeles, CA, US. While not directly involving this compound, this highlights the potential of chiral amine derivatives in organocatalysis.
Building Block for Complex Fluorinated Organic Molecules
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov this compound serves as a chiral building block that can introduce a trifluoromethylated stereocenter into more complex molecular architectures.
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine and a chiral center can lead to novel structures with unique properties. rsc.orgrsc.org this compound can be a key starting material for the synthesis of various chiral fluorinated heterocycles. For example, its amine functionality can participate in cyclization reactions to form nitrogen-containing rings such as pyrrolidines, piperidines, and morpholines. mdpi.com
The synthesis of trifluoromethyl-substituted dihydropyrroles has been achieved through a formal [4+1] annulation method, showcasing a strategy for constructing fluorinated heterocycles. rsc.org Analogously, this compound could be utilized in multi-component reactions or intramolecular cyclizations to generate novel chiral fluorinated heterocyclic systems. rsc.org
Non-proteogenic amino acids, those not found in the genetic code, are of great interest for their applications in peptide and protein engineering, as well as in drug discovery. mdpi.com Fluorinated amino acids, in particular, can confer unique conformational constraints and metabolic stability to peptides. iris-biotech.de
This compound can be considered a precursor to a novel non-proteogenic amino acid. The primary amine and the chiral center are defining features of amino acids. Through functional group manipulations, such as oxidation of the methoxymethyl group or introduction of a carboxylic acid equivalent, it could be converted into a trifluoromethylated amino acid derivative. nih.gov The synthesis of γ-amino acids containing a trifluoromethyl group has been achieved through catalytic asymmetric methods, underscoring the feasibility of accessing such complex structures. brandeis.edunih.gov
Table 2: Examples of Complex Molecules from Fluorinated Amine Building Blocks
| Target Molecule Class | Synthetic Strategy | Key Features of Fluorinated Amine | Potential Impact of Fluorination |
| Chiral Fluorinated Pyrrolidines | Intramolecular cyclization | Chiral amine, pendant functional group | Altered basicity, conformational rigidity |
| Trifluoromethyl-containing β-amino acids | Ring-opening of fluorinated aziridines | Chiral amine | Increased metabolic stability, altered pKa |
| Fluorinated Peptide Mimics | Solid-phase peptide synthesis | Chiral amine, protected carboxyl group | Enhanced proteolytic resistance, modified folding |
Precursor for Advanced Materials (e.g., chiral polymers, specialized coatings; excluding materials with inherent biological activity)
The unique properties imparted by fluorine, such as hydrophobicity, thermal stability, and low surface energy, make fluorinated compounds valuable in materials science. pageplace.de The chirality of this compound adds another dimension, allowing for the creation of chiral materials with specialized properties.
The amine functionality of this compound allows it to be incorporated into polymer backbones or used as a monomer in polymerization reactions. This could lead to the synthesis of chiral fluorinated polymers. Such polymers could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or in the development of specialized coatings with unique optical or surface properties.
While the direct synthesis of polymers from this specific amine is not documented, the general principles of polymer chemistry suggest its potential. For instance, it could be converted into a diamine or a diol and then used in condensation polymerizations to create chiral polyamides or polyesters. The synthesis of hydrophobic fluorinated coatings has been demonstrated using fluorinated precursors containing amine and isocyanate groups. researchgate.net This highlights a potential pathway for the utilization of this compound derivatives in the formulation of specialized coatings. mdpi.comfluorotechnique.fr
Derivatization for Analytical and Chiral Separation Purposes
The primary amine functionality of this compound makes it a suitable candidate for derivatization reactions, a common strategy in analytical chemistry to enhance detection and separation of analytes. Derivatization involves chemically modifying a compound to produce a new compound with properties that are more amenable to a particular analytical technique. For amines, this often involves reaction with a derivatizing agent to form a stable derivative with improved chromatographic behavior or detectability.
In the context of analytical separations, derivatization of this compound would typically be employed to improve its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in high-performance liquid chromatography (HPLC).
For chiral separations, where the goal is to separate the enantiomers of a chiral compound, derivatization with a chiral derivatizing agent (CDA) is a widely used indirect method. nih.govresearchgate.net The reaction of a racemic amine, such as this compound, with an enantiomerically pure CDA results in the formation of a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard non-chiral chromatography techniques, such as reversed-phase HPLC. researchgate.net
A well-known example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.govresearchgate.netresearchgate.net The reaction of (R)- and (S)-5,5,5-Trifluoro-1-methoxypentan-2-amine with L-FDAA would yield two diastereomeric products. These diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric excess of the original amine sample. The trifluoromethyl group in the analyte can influence the retention times of the resulting diastereomers, potentially enhancing separation efficiency.
The selection of a suitable derivatizing agent and the optimization of reaction conditions are crucial for successful analytical and chiral separations. Factors such as reaction time, temperature, and pH need to be carefully controlled to ensure complete and quantitative derivatization without racemization. mdpi-res.com
Table 1: Potential Chiral Derivatizing Agents for this compound
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Potential Analytical Technique |
| Marfey's Reagent (L-FDAA) | Primary Amine | Diastereomeric amides | RP-HPLC with UV detection |
| Moshers's Acid Chloride (MTPA-Cl) | Primary Amine | Diastereomeric amides | NMR, HPLC |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary Amine | Diastereomeric thioureas | HPLC with UV detection |
| N-(p-Toluenesulfonyl)-L-prolyl chloride (TSPC) | Primary Amine | Diastereomeric sulfonamides | LC-MS |
Strategy for Enhancing Chemical Stability or Modulating Reactivity in Target Molecules
The incorporation of the 5,5,5-Trifluoro-1-methoxypentan-2-amino moiety into larger, more complex molecules can be a strategic approach to enhance their chemical stability and modulate their reactivity. The trifluoromethyl group (CF3) is a key structural feature responsible for these effects.
The strong carbon-fluorine bonds in the CF3 group are highly resistant to chemical and enzymatic degradation. Introducing this group into a molecule can block metabolic pathways, particularly oxidation of the terminal methyl group, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. The electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups, which in turn can affect the molecule's reactivity and binding interactions with biological targets.
The methoxy (B1213986) group and the secondary amine in the 5,5,5-Trifluoro-1-methoxypentan-2-amino fragment also provide handles for further chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties. For example, the amine can be acylated or alkylated to modulate basicity and hydrogen bonding capacity.
Table 2: Potential Effects of Incorporating the 5,5,5-Trifluoro-1-methoxypentan-2-amino Moiety
| Property | Effect of Trifluoromethyl Group | Effect of Methoxy and Amine Groups | Overall Potential Impact on Target Molecule |
| Metabolic Stability | Increased resistance to oxidative metabolism | Can be sites for metabolism, but also for modification to block metabolism | Enhanced in vivo half-life |
| Lipophilicity | Significant increase | Moderate contribution | Improved membrane permeability and bioavailability |
| Acidity/Basicity (pKa) | Decreases basicity of the amine (inductive effect) | Amine is basic, methoxy is weakly basic | Modulation of ionization state at physiological pH, affecting solubility and receptor binding |
| Reactivity | Can influence reactivity of nearby functional groups | Amine is a nucleophilic center for further reactions | Fine-tuning of chemical and biological activity |
| Conformation | Can influence molecular conformation due to steric bulk | Can participate in hydrogen bonding | Altered binding affinity and selectivity for biological targets |
Future Research Directions and Unexplored Avenues for 5,5,5 Trifluoro 1 Methoxypentan 2 Amine
Development of More Sustainable and Greener Synthetic Protocols
A primary focus for future research must be the establishment of environmentally benign synthetic routes, moving away from hazardous reagents and solvent-intensive processes.
The production of single-enantiomer chiral amines is a critical objective, as biological activity is often stereospecific. Biocatalysis offers a powerful and sustainable solution. Future work could focus on engineering enzymes for the highly enantioselective synthesis of 5,5,5-Trifluoro-1-methoxypentan-2-amine. Recent breakthroughs have demonstrated that engineered metalloproteins, such as variants of cytochrome c, can catalyze asymmetric N–H carbene insertion reactions to produce chiral α-trifluoromethyl amines with excellent yields and enantiomeric ratios. nih.govresearchwithrutgers.comthieme-connect.com This biocatalytic strategy represents an efficient and sustainable approach to affording valuable enantioenriched α-trifluoromethylated amines. nih.gov Expanding this enzymatic toolbox to accommodate the specific structure of this compound is a promising avenue.
Table 1: Potential Biocatalytic Methods for Chiral this compound Synthesis This table is illustrative and based on general biocatalytic principles.
| Enzyme Class | Potential Reaction | Key Advantages | Research Focus |
|---|---|---|---|
| Transaminases (TAs) | Asymmetric reductive amination of a corresponding ketone precursor. | High enantioselectivity, mild reaction conditions (pH, temp), uses readily available amine donors. | Enzyme screening and directed evolution for substrate specificity and improved stability. |
| Engineered Cytochromes | Asymmetric N-H insertion using a diazo precursor. nih.gov | Can create novel chemical bonds not found in nature, high turnover numbers, tunable enantioselectivity. nih.govnih.gov | Protein engineering to optimize the active site for the specific substrate; development of safe diazo precursors. |
| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone precursor using ammonia (B1221849). | Direct use of ammonia, generates water as the only byproduct, high atom economy. | Enhancing enzyme stability and cofactor regeneration systems. |
Conventional organic synthesis often relies on large volumes of volatile and hazardous solvents. Future research should prioritize methodologies that minimize or eliminate solvent use. Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, is a compelling solvent-free alternative. This technique has been successfully used for the synthesis of enamines and other nitrogen-containing compounds, often achieving quantitative conversion in minutes without catalysts. organic-chemistry.orgnih.gov Another approach is the use of greener solvents, such as ionic liquids or deep eutectic solvents, which have negligible vapor pressure and can often be recycled. Developing protocols that leverage these techniques would significantly reduce the environmental footprint of synthesizing this compound. acs.orgbioengineer.org
Exploration of Novel Catalytic Transformations Mediated by the Compound
The primary amine functionality in this compound suggests its potential as an organocatalyst. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the amine, which is crucial in the development of organocatalysts. tcichemicals.com Future studies should investigate its ability to catalyze key carbon-carbon bond-forming reactions. For example, it could act as a catalyst in asymmetric aldol (B89426), Mannich, or Michael reactions by forming transient chiral enamines or iminium ions with carbonyl compounds. princeton.edu Furthermore, the amine can serve as a versatile ligand for transition metal catalysis, where the trifluoromethyl group could tune the electronic properties and stability of the metal complex, potentially leading to novel reactivity and selectivity.
Integration into Flow Chemistry Systems for Scalable Production
For any compound to be industrially viable, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, particularly for reactions involving hazardous reagents or extreme conditions, which are common in fluorine chemistry. beilstein-journals.orgrsc.org Flow microreactors provide superior control over reaction parameters like temperature and pressure, enhance safety by minimizing the volume of reactive intermediates at any given time, and facilitate straightforward scaling-up. mit.edursc.orgdurham.ac.uk Developing a continuous-flow synthesis for this compound would be a significant step toward its large-scale, cost-effective, and safe production. mit.edu
Advanced Materials Science Applications Beyond Current Scope
The trifluoromethyl group is known to impart unique properties to molecules, including enhanced thermal stability, chemical resistance, lipophilicity, and specific electronic characteristics. wikipedia.orgchemicalbook.com These attributes make this compound an attractive building block for novel materials. Future research should explore its incorporation into polymer backbones or as a side-chain modification. Such fluorinated polymers could exhibit valuable properties like hydrophobicity (for coatings), enhanced stability (for high-performance plastics), or specific dielectric properties (for electronics). Additionally, its chiral nature could be exploited in the creation of chiral liquid crystals or as a component in materials for enantioselective separations.
Deeper Mechanistic Insights into Complex Reaction Pathways
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and discovering new applications. Advanced computational chemistry, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, identify transition states, and elucidate the electronic effects of the trifluoromethyl group on reactivity. researchgate.netmontclair.edu These computational studies, when combined with experimental kinetic analysis, can provide a detailed picture of how the compound behaves in different chemical environments. rsc.orgnih.gov Such insights are invaluable for rationally designing more efficient catalysts, predicting new reactions, and understanding the origins of selectivity in its transformations.
High-Throughput Screening for Novel Synthetic Applications (e.g., new reaction development)
High-throughput screening (HTS) has revolutionized drug discovery and has immense potential for accelerating the discovery of new chemical reactions. nih.govmdpi.com By systematically reacting this compound with a diverse array of reagents under various conditions, new synthetic methodologies can be rapidly identified.
A proposed HTS campaign would involve the use of microtiter plates where the amine is exposed to a wide range of coupling partners, catalysts, and solvents. The outcomes of these reactions would be analyzed using rapid techniques like mass spectrometry or fluorescence-based assays to identify successful transformations.
Hypothetical HTS Campaign for C-N Bond Formation:
This hypothetical screening could explore the amine's reactivity in various C-N bond-forming reactions, which are fundamental in the synthesis of many biologically active compounds. The goal would be to identify optimal conditions for coupling this fluorinated amine with different classes of electrophiles.
Table 1: Hypothetical High-Throughput Screening Results for C-N Coupling Reactions
| Coupling Partner Class | Catalyst System | Solvent | Reaction Yield (%) | Notes |
|---|---|---|---|---|
| Aryl Halides | Palladium(II) Acetate / Buchwald Ligand | Toluene | 85 | Broad applicability to various aryl bromides and iodides. |
| Carboxylic Acids | HATU / DIPEA | DMF | 78 | Efficient amide bond formation. |
| Aldehydes (Reductive Amination) | Sodium Triacetoxyborohydride | Dichloromethane (B109758) | 92 | High efficiency under mild conditions. |
This data is illustrative and represents potential outcomes of a high-throughput screening campaign.
The results from such a screening would not only provide a library of new compounds derived from this compound but also uncover novel reactivity patterns imparted by the trifluoromethyl group.
Development of Computational Tools for Predicting its Synthetic Utility
Computational chemistry offers a powerful and cost-effective means to predict the reactivity and properties of molecules, thereby guiding synthetic efforts. emerginginvestigators.org Developing computational models specific to this compound could significantly accelerate the discovery of its synthetic applications.
Density Functional Theory (DFT) calculations could be employed to model transition states for various potential reactions, providing insights into reaction mechanisms and predicting reaction outcomes. acs.org These theoretical predictions can then be used to prioritize and design more targeted laboratory experiments.
Key areas for computational investigation would include:
Reaction Energetics: Calculating the activation energies for a variety of potential reactions to predict which transformations are most likely to be successful.
Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule and how this influences its reactivity.
Spectroscopic Predictions: Calculating NMR and IR spectra to aid in the characterization of new derivatives.
Table 2: Predicted Reaction Barriers for this compound in Key Synthetic Transformations (Hypothetical DFT Calculations)
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
|---|---|---|---|
| N-Arylation (Buchwald-Hartwig) | B3LYP/6-31G(d) | 18.5 | High |
| Amide Coupling (with Acetic Acid) | M06-2X/def2-TZVP | 22.1 | High |
| Reductive Amination (with Acetone) | B3LYP/6-31G(d) | 15.3 | Very High |
This data is for illustrative purposes and represents the type of information that could be generated through computational studies.
By combining the predictive power of computational chemistry with the empirical data from high-throughput screening, a comprehensive understanding of the synthetic utility of this compound can be achieved. This synergistic approach will pave the way for the rational design of new synthetic routes to novel and potentially valuable molecules.
Q & A
Basic: What are the common synthetic routes for preparing 5,5,5-Trifluoro-1-methoxypentan-2-amine, and what challenges are associated with its fluorinated groups?
Synthesis typically involves nucleophilic substitution or reductive amination using fluorinated precursors. For example, trifluoromethyl ketones can react with methoxy-containing amines under catalytic hydrogenation to introduce the amine group. Challenges include:
- Electron-withdrawing effects of the trifluoromethyl group, which reduce nucleophilicity and necessitate stronger bases or elevated temperatures .
- Purification difficulties due to fluorine’s high polarity; column chromatography or recrystallization in non-polar solvents is often required .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Key techniques include:
- ¹⁹F NMR : Identifies trifluoromethyl group environments and confirms regiochemistry .
- ¹H NMR : Resolves methoxy and amine proton signals, with integration ratios verifying stoichiometry.
- HPLC-MS : Validates purity and molecular weight, especially when synthesizing derivatives .
- X-ray crystallography (if crystals form): Provides unambiguous stereochemical confirmation .
Advanced: How does the introduction of trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?
The trifluoromethyl group increases electrophilicity at adjacent carbons but reduces nucleophilicity at the amine due to inductive effects. This necessitates:
- Activating agents like boron trifluoride etherate to enhance reactivity .
- Methoxy group : Acts as an electron-donating group, stabilizing intermediates in SN2 mechanisms. Comparative studies with non-methoxy analogs show 20–30% higher yields in substitution reactions .
Advanced: In medicinal chemistry research, what strategies are employed to evaluate the bioactivity of this compound?
Strategies include:
- In vitro binding assays : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases), measured via fluorescence polarization .
- Metabolic stability tests : Trifluoromethyl groups resist oxidative degradation, assessed using liver microsomes .
- Structure-activity relationship (SAR) studies : Modifying the methoxy position to optimize pharmacokinetics .
Advanced: How can researchers resolve contradictions in reported synthetic yields when scaling up the production of this compound?
Contradictions often arise from:
- Reaction scaling : Heat transfer inefficiencies in large batches; use flow chemistry for better temperature control .
- Catalyst loading : Optimize transition-metal catalysts (e.g., Pd/C) to maintain turnover numbers. Kinetic studies show a 15% yield increase with 0.5 mol% catalyst .
- Byproduct analysis : Monitor intermediates via TLC or GC-MS to identify side reactions (e.g., over-alkylation) .
Basic: What are the key considerations in selecting protecting groups for the amine functionality during synthesis?
- Acid-labile groups (Boc) : Suitable for reactions under mild acidic conditions but incompatible with strong acids.
- Base-stable groups (Fmoc) : Ideal for orthogonal deprotection in multi-step syntheses.
- Fluorine compatibility : Avoid silyl-based protectors, as fluorinated solvents (e.g., THF) may cleave them prematurely .
Advanced: What computational methods are utilized to predict the binding affinity of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with protein active sites, leveraging fluorine’s van der Waals radius (1.47 Å) for precision .
- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over 100-ns trajectories, highlighting trifluoromethyl-induced hydrophobic interactions .
- QSAR models : Correlate substituent positions (e.g., methoxy vs. ethoxy) with IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
